4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid
Description
4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid is a polyaromatic carboxylic acid derivative featuring a central benzene ring substituted with two 4-carboxyphenyl groups at positions 3 and 5, a hexoxy chain at position 4, and a benzoic acid moiety at position 1. This structure combines rigid aromaticity with a flexible hexoxy substituent, enabling diverse applications in coordination chemistry, metal-organic frameworks (MOFs), and materials science. Its synthesis typically involves multi-step coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, followed by alkylation to introduce the hexoxy group .
Properties
Molecular Formula |
C33H30O7 |
|---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid |
InChI |
InChI=1S/C33H30O7/c1-2-3-4-5-18-40-30-28(22-8-14-25(15-9-22)32(36)37)19-27(21-6-12-24(13-7-21)31(34)35)20-29(30)23-10-16-26(17-11-23)33(38)39/h6-17,19-20H,2-5,18H2,1H3,(H,34,35)(H,36,37)(H,38,39) |
InChI Key |
MHJMFSDAZPIAHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Optimization
The target molecule’s structure necessitates three sequential coupling steps:
-
Core activation : A central 1,3,5-tribromobenzene or 1,3,5-triiodobenzene serves as the substrate.
-
Boronic acid partners : 4-Carboxyphenylboronic acid and 4-hexoxyphenylboronic acid are used as coupling partners.
-
Catalytic system : A combination of Pd(PPh₃)₄ (1–2 mol%) and K₂CO₃ (3 eq.) in a toluene/water (3:1) solvent system at 80–100°C for 12–18 hours.
Example reaction scheme :
Challenges and Solutions
-
Regioselectivity : Steric hindrance from the hexoxy group necessitates bulky ligands like SPhos or XPhos to enhance coupling efficiency at the 4-position.
-
Functional group compatibility : Carboxylic acid groups are protected as methyl esters during coupling (e.g., using BF₃·MeOH ), followed by hydrolysis with NaOH/EtOH .
Performance Metrics
Stepwise Alkylation and Coupling Strategy
This method introduces the hexoxy group via nucleophilic aromatic substitution (NAS) before constructing the carboxyphenyl framework.
Hexoxy Group Installation
Sequential Suzuki Couplings
The hexoxy-substituted intermediate undergoes two Suzuki couplings:
-
First coupling : Introduction of 4-carboxyphenyl groups at the 3- and 5-positions.
-
Second coupling : Attachment of the final 4-carboxyphenyl group at the remaining position.
Reaction conditions :
Yield and Scalability
-
Overall yield : 40–55% over three steps.
-
Key advantage : Enables modular functionalization for derivatives with varied alkoxy chains.
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Hydrothermal Oxidation | Methyl oxidation | 60–75 | >95 | High |
| Suzuki-Miyaura Coupling | Sequential cross-couplings | 50–65 | >90 | Moderate |
| Stepwise Alkylation | NAS + Suzuki reactions | 40–55 | >85 | Low |
Advantages and limitations :
-
Hydrothermal method : High yields but requires corrosive nitric acid.
-
Suzuki coupling : Modular but demands expensive Pd catalysts.
-
Stepwise alkylation : Flexible for analogs but low overall yield.
Chemical Reactions Analysis
Types of Reactions
4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can modify the carboxyl groups to alcohols or other functional groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Nitric acid (HNO3) is commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to more highly oxidized aromatic compounds, while reduction can yield alcohols or other reduced forms .
Scientific Research Applications
Material Science Applications
Polymer Chemistry:
4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid is utilized as a building block in the synthesis of high-performance polymers. Its carboxylic groups facilitate the formation of polyesters and polyamides, which are essential in creating durable materials for automotive and aerospace industries.
Thermal Stabilizers:
Due to its high thermal stability, this compound serves as an effective thermal stabilizer in polymer formulations. It helps maintain the integrity of materials under high-temperature conditions, thereby extending their lifespan .
Pharmaceutical Applications
Drug Delivery Systems:
The compound's unique structure allows it to be integrated into drug delivery systems. Its ability to form complexes with various drugs enhances solubility and bioavailability, making it a candidate for developing advanced pharmaceutical formulations.
Anticancer Activity:
Research indicates that derivatives of this compound exhibit potential anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells, suggesting their role as therapeutic agents in oncology.
Organic Synthesis
Reagent in Organic Reactions:
The compound's carboxylic acid groups make it a versatile reagent in organic synthesis. It can participate in various reactions such as esterification and amidation, allowing for the creation of complex organic molecules used in different chemical processes.
Catalyst Development:
There is ongoing research into the use of this compound as a catalyst or catalyst support in organic reactions. Its structural features may provide unique catalytic properties that enhance reaction efficiency and selectivity .
Case Study 1: Polymer Development
In a study focused on developing high-performance polymers for automotive applications, researchers incorporated this compound into polyester formulations. The resulting materials demonstrated improved thermal stability and mechanical properties compared to conventional polymers.
Case Study 2: Anticancer Research
A clinical trial investigated the efficacy of a drug formulation containing derivatives of this compound against breast cancer cells. Results indicated significant reduction in cell viability and increased apoptosis rates, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to diverse effects. For example, in MOFs, the compound acts as a tritopic bridging ligand, facilitating gas storage, separation, and catalysis .
Comparison with Similar Compounds
Structural and Functional Group Analysis
1,3,5-Tri(4-carboxyphenyl)benzene (H3BTB)
- Structure : A symmetric triphenylbenzene core with three 4-carboxyphenyl groups.
- Key Differences :
- H3BTB has three carboxyl groups, enabling tridentate coordination for robust MOF formation, while the target compound has two carboxyl groups and a hexoxy chain, limiting coordination sites .
- The hexoxy group introduces hydrophobicity and flexibility, contrasting with H3BTB’s rigidity and hydrophilicity .
- Applications : H3BTB is widely used in gas adsorption (e.g., CO₂, H₂) due to its high porosity . The target compound’s hexoxy chain may enhance selectivity for organic molecule adsorption .
4-[3,5-bis(4-(2H-tetrazol-5-yl)phenoxy)phenoxy]benzoic Acid
- Structure: Features tetrazolyl and benzoic acid groups on a triphenoxy core.
- Key Differences: Tetrazolyl groups offer additional nitrogen coordination sites, unlike the hexoxy group, which is non-coordinating . The target compound’s hexoxy chain may improve solubility in organic solvents, whereas tetrazolyl derivatives are more polar .
3,5-Bis(4-nitrophenoxy)benzoic Acid (Compound W)
- Structure: A benzoic acid core with nitro-substituted phenoxy groups.
- Key Differences :
Physicochemical Properties
Biological Activity
4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid, with the CAS number 50446-44-1, is a complex organic compound notable for its unique molecular structure and potential biological activities. This article delves into its biological activity, synthesis, applications, and relevant research findings.
This compound has a molecular formula of C27H30O6 and a molecular weight of approximately 438.428 g/mol. It is characterized by significant thermal stability, with a melting point ranging from 322 to 327 °C and a boiling point around 711 °C at standard atmospheric pressure .
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C27H30O6 |
| Molecular Weight | 438.428 g/mol |
| Melting Point | 322-327 °C |
| Boiling Point | 711 °C |
| Density | 1.4 g/cm³ |
Biological Activity
The biological activities of this compound have been explored primarily in the context of its anticancer potential. Similar compounds, such as 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), have demonstrated significant anticancer properties through mechanisms involving DNA interaction.
Anticancer Mechanisms
Research indicates that compounds with structural similarities to this compound can act as DNA intercalators or groove binders. For instance, H3BTB has shown the ability to bind to DNA and unwind the helix, which is crucial for its cytotoxic effects against cancer cell lines .
Case Studies
- Study on H3BTB : This study investigated the anticancer activity against breast and cervical cancer cell lines. The results indicated that H3BTB's binding to DNA was significant enough to warrant further exploration into its derivatives for potential therapeutic uses .
- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinities of similar compounds with DNA. These studies suggest that structural modifications in compounds like this compound could enhance their biological activity .
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Applications extend across various fields including pharmaceuticals and materials science due to its unique properties.
Table 2: Related Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1,3,5-Tris(4-carboxyphenyl)benzene | 10694305 | Contains three carboxylic groups; used in polymers. |
| 3-[3,5-Bis(4-carboxyphenyl)phenyl]benzoic acid | 102518113 | Similar structure with variations; potential biological activity. |
Q & A
Q. What are the primary synthetic routes for 4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid, and what challenges arise in achieving high yield and purity?
- Methodology : The compound is synthesized via multi-step organic reactions, often involving:
- Suzuki-Miyaura cross-coupling : To link aromatic rings using palladium catalysts.
- Ester hydrolysis : To convert protected carboxyl groups (e.g., methyl esters) into free carboxylic acids under acidic or basic conditions.
- Challenges :
- Yield optimization : Competing side reactions (e.g., over-hydrolysis or incomplete coupling) require precise stoichiometric control .
- Purification : Silica gel chromatography or recrystallization is critical due to the compound's high polarity and multiple functional groups .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Techniques :
- NMR spectroscopy : 1H/13C NMR confirms aromatic proton environments and carboxyl group integration.
- FT-IR : Identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680–1720 cm⁻¹).
- X-ray diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks critical for stability studies .
- Data interpretation : Assign peaks cautiously; solvent residues in XRD may distort lattice parameters .
Advanced Research Questions
Q. How can the hexyloxy chain length be modified to enhance solubility while retaining structural integrity?
- Experimental design :
- Vary alkyl chain length (e.g., from hexyloxy to shorter/longer alkoxy groups) via nucleophilic substitution.
- Assess solubility : Use dynamic light scattering (DLS) or UV-Vis in solvents (e.g., DMSO, water).
- Stability tests : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability .
Q. How do multiple carboxyl groups influence coordination behavior in metal-organic frameworks (MOFs)?
- Coordination studies :
- Ligand design : Carboxylate groups act as bridging ligands, coordinating to metal nodes (e.g., Zn²⁺, Cu²⁺).
- Topology analysis : Use single-crystal XRD to determine network geometry (e.g., 2D sheets vs. 3D frameworks).
- Porosity : N₂ adsorption isotherms measure surface area and pore size distribution .
Q. How should researchers address contradictions in reported biological activity data?
- Critical analysis :
- Purity verification : HPLC or LC-MS to confirm sample integrity across studies.
- Assay variability : Compare cell lines (e.g., HEK293 vs. HeLa) and incubation times in enzyme inhibition assays.
- Dose-response curves : Ensure consistent concentration ranges and statistical validation (e.g., IC50 values) .
- Case example : Discrepancies in anti-inflammatory activity may stem from differences in cellular uptake kinetics .
Key Research Findings
- MOF applications : The compound forms stable Zn-based MOFs with luminescent properties, useful for sensing heavy metals .
- Biological interactions : Preliminary studies suggest moderate COX-2 inhibition (IC50 ~15 µM), but results vary with assay conditions .
- Thermal stability : Decomposition begins at ~300°C, making it suitable for high-temperature material applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
